Dichlorobis(tricyclohexylphosphine)nickel(II)
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Overview
Description
Bis(tricyclohexylphosphine)nickel(II) chloride: is an organometallic compound with the chemical formula C36H66Cl2NiP2 . It is commonly used as a catalyst in various organic synthesis reactions. The compound is known for its stability and effectiveness in facilitating chemical transformations, making it a valuable reagent in both academic and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(tricyclohexylphosphine)nickel(II) chloride is typically synthesized by reacting nickel(II) chloride with tricyclohexylphosphine in an appropriate solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and contamination. Common solvents used include tetrahydrofuran (THF) and dichloromethane. The reaction can be performed at room temperature or with slight heating to ensure complete reaction .
Industrial Production Methods: In an industrial setting, the production of bis(tricyclohexylphosphine)nickel(II) chloride follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or other suitable methods to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Bis(tricyclohexylphosphine)nickel(II) chloride is involved in various types of reactions, including:
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The compound is frequently used in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions:
Dehydrobrominative Polycondensation: This reaction involves the removal of hydrogen bromide (HBr) to form polymers.
Arylation Reactions: The compound is used to introduce aryl groups into other molecules.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura and Kumada coupling reactions, which involve the formation of carbon-carbon bonds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the major products are biaryl compounds .
Scientific Research Applications
Chemistry: Bis(tricyclohexylphosphine)nickel(II) chloride is extensively used as a catalyst in organic synthesis. It facilitates various reactions, including polymerization, hydrogenation, and cross-coupling reactions .
Biology and Medicine: While its primary applications are in chemistry, the compound’s catalytic properties can be leveraged in the synthesis of biologically active molecules and pharmaceuticals .
Industry: In industrial settings, bis(tricyclohexylphosphine)nickel(II) chloride is used in the production of fine chemicals, polymers, and other materials. Its effectiveness as a catalyst makes it valuable in large-scale chemical manufacturing .
Mechanism of Action
The mechanism by which bis(tricyclohexylphosphine)nickel(II) chloride exerts its effects is primarily through its role as a catalyst. The compound facilitates the formation and breaking of chemical bonds by providing an alternative reaction pathway with a lower activation energy. This is achieved through the coordination of the nickel center with the reactants, stabilizing transition states and intermediates .
Comparison with Similar Compounds
- Bis(triphenylphosphine)nickel(II) chloride
- Dichlorobis(tricyclohexylphosphine)nickel(II)
- Nickel(II) chloride ethylene glycol dimethyl ether complex
- Dibromobis(triphenylphosphine)nickel(II)
Uniqueness: Bis(tricyclohexylphosphine)nickel(II) chloride is unique due to its high stability and effectiveness as a catalyst in various organic reactions. Its bulky tricyclohexylphosphine ligands provide steric protection to the nickel center, enhancing its reactivity and selectivity in catalytic processes .
Properties
Molecular Formula |
C36H66Cl2NiP2 |
---|---|
Molecular Weight |
690.5 g/mol |
IUPAC Name |
nickel(2+);tricyclohexylphosphane;dichloride |
InChI |
InChI=1S/2C18H33P.2ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*16-18H,1-15H2;2*1H;/q;;;;+2/p-2 |
InChI Key |
YOCBOYPGZVFUCQ-UHFFFAOYSA-L |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.[Cl-].[Cl-].[Ni+2] |
Origin of Product |
United States |
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